molecular formula C15H22BrNO2S B12190380 [(2-Bromo-4,5-dimethylphenyl)sulfonyl]cycloheptylamine

[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cycloheptylamine

Cat. No.: B12190380
M. Wt: 360.3 g/mol
InChI Key: SBRLMGDFSPUATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cycloheptylamine is an organic compound that features a brominated aromatic ring, a sulfonyl group, and a cycloheptylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-4,5-dimethylphenyl)sulfonyl]cycloheptylamine typically involves multiple steps, starting with the bromination of 4,5-dimethylphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the attachment of the cycloheptylamine moiety. Common reagents used in these reactions include bromine, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cycloheptylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of [(2-Bromo-4,5-dimethylphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets. The brominated aromatic ring and sulfonyl group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The cycloheptylamine moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cycloheptylamine can be compared with other similar compounds, such as:

    [(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of a cycloheptylamine moiety.

    [(2-Bromo-4,5-dimethylphenyl)sulfonyl]piperazine: Contains a piperazine ring, offering different biological and chemical properties.

    [(2-Bromo-4,5-dimethylphenyl)sulfonyl]pyrimidine: Features a pyrimidine ring, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the cycloheptylamine moiety, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C15H22BrNO2S

Molecular Weight

360.3 g/mol

IUPAC Name

2-bromo-N-cycloheptyl-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H22BrNO2S/c1-11-9-14(16)15(10-12(11)2)20(18,19)17-13-7-5-3-4-6-8-13/h9-10,13,17H,3-8H2,1-2H3

InChI Key

SBRLMGDFSPUATF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.